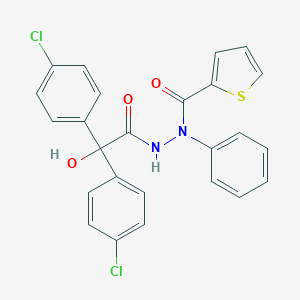![molecular formula C17H17N3O5 B273796 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B273796.png)
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have antioxidant and anti-inflammatory properties. It has also been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Orientations Futures
There are several potential future directions for research on N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide. One area of research could be the development of new synthetic methods for this compound, with the aim of improving its yield and purity. Another area of research could be the investigation of the mechanism of action of this compound, with the aim of identifying new targets for cancer therapy. Additionally, further studies could be conducted to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and inflammation.
Méthodes De Synthèse
The synthesis of N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Applications De Recherche Scientifique
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide has numerous potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent anticancer activity and has been studied extensively as a potential drug candidate for the treatment of various types of cancer.
Propriétés
Nom du produit |
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide |
|---|---|
Formule moléculaire |
C17H17N3O5 |
Poids moléculaire |
343.33 g/mol |
Nom IUPAC |
N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C17H17N3O5/c1-11(15-9-8-14(24-2)10-16(15)25-3)18-19-17(21)12-4-6-13(7-5-12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-11- |
Clé InChI |
IOYOSHMPBNPQRS-WQRHYEAKSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C=C(C=C2)OC)OC |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)
